molecular formula C16H17N5O2 B2850928 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1797551-51-9

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2850928
CAS No.: 1797551-51-9
M. Wt: 311.345
InChI Key: WNVUEHGZAPHNEC-UHFFFAOYSA-N
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Description

The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a tetrahydro-2H-pyran ring, a pyrazole ring, and a benzimidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom and five carbon atoms . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The benzimidazole ring is a fused ring system consisting of a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group (-CONH2) could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an amine . The pyrazole ring could potentially undergo electrophilic substitution reactions at the carbon positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s solubility in different solvents .

Scientific Research Applications

Synthetic Chemistry Applications

  • Functionalization Reactions : Compounds with similar structures have been studied for their potential in functionalization reactions, where their reactivity under various conditions is explored for synthesizing novel derivatives with potential biological activities. For instance, the functionalization of pyrazole derivatives has been a subject of experimental and theoretical studies, providing insights into the mechanisms of such reactions and the potential for creating new compounds with tailored properties (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

  • Anticancer and Antioxidant Agents : The synthesis of fused heterocyclic compounds, including pyrazole and imidazole derivatives, has been explored for their potential anticancer and antioxidant activities. Some synthesized compounds have shown moderate to high activity against specific cancer cell lines, highlighting the importance of structural manipulation in enhancing biological activity (O. Bekircan, Murat Küxük, B. Kahveci, & S. Kolaylı, 2005).

  • Antimicrobial Activity : Analogues with benzothiazole and pyrazole components have been designed and synthesized, showing promising antibacterial activity. This research direction indicates the potential for similar compounds to be developed as new antibacterial agents, supporting the ongoing search for novel antimicrobial compounds to combat resistant bacteria strains (M. Palkar et al., 2017).

Pharmacological Research Applications

  • Drug Design and Mechanism of Action Probes : Studies on imidazotetrazines and related heterocycles aim to elucidate the mode of action of antitumor drugs like temozolomide. By synthesizing novel derivatives and examining their cytotoxicity and DNA methylation effects, researchers can gain insights into the molecular basis of drug action and resistance mechanisms, guiding the development of more effective cancer therapies (A. Clark et al., 1995).

  • Antileukemic Activities : The exploration of tetrahydrofuran-2-yl derivatives of pyrazole- and imidazole-carboxamides for antileukemic activities demonstrates the potential of structurally complex compounds in providing bases for new therapeutic agents. Such research is critical for expanding the arsenal of antileukemic drugs with novel mechanisms of action (R. A. Earl & L. Townsend, 1979).

Future Directions

The future research directions for this compound could include studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c22-16(11-1-2-14-15(7-11)18-10-17-14)20-12-8-19-21(9-12)13-3-5-23-6-4-13/h1-2,7-10,13H,3-6H2,(H,17,18)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUEHGZAPHNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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